2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride 2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17860868
InChI: InChI=1S/C4H3Cl3N2O2S/c1-9-2(5)3(8-4(9)6)12(7,10)11/h1H3
SMILES:
Molecular Formula: C4H3Cl3N2O2S
Molecular Weight: 249.5 g/mol

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride

CAS No.:

Cat. No.: VC17860868

Molecular Formula: C4H3Cl3N2O2S

Molecular Weight: 249.5 g/mol

* For research use only. Not for human or veterinary use.

2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride -

Specification

Molecular Formula C4H3Cl3N2O2S
Molecular Weight 249.5 g/mol
IUPAC Name 2,5-dichloro-1-methylimidazole-4-sulfonyl chloride
Standard InChI InChI=1S/C4H3Cl3N2O2S/c1-9-2(5)3(8-4(9)6)12(7,10)11/h1H3
Standard InChI Key RIYXETKUJUISMD-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(N=C1Cl)S(=O)(=O)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2,5-dichloro-1-methylimidazole-4-sulfonyl chloride, reflects its substitution pattern:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituents:

    • Methyl group (-CH₃) at position 1.

    • Chlorine atoms (-Cl) at positions 2 and 5.

    • Sulfonyl chloride (-SO₂Cl) at position 4.

The molecular formula is C₅H₄Cl₃N₂O₂S, with a molecular weight of 249.5 g/mol. The sulfonyl chloride group confers high reactivity, making the compound susceptible to nucleophilic attack at the sulfur atom .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous imidazole sulfonyl chlorides exhibit the following properties:

PropertyValue/Description
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), partially soluble in dichloromethane
ReactivityHydrolyzes in aqueous media to form sulfonic acids
StabilityMoisture-sensitive; requires anhydrous storage

The electron-withdrawing chlorine and sulfonyl groups reduce the basicity of the imidazole nitrogen, shifting its pKa compared to unsubstituted imidazoles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Methylation: Quaternization of imidazole at position 1 using methyl iodide in dimethylformamide (DMF).

  • Sulfonylation: Introduction of the sulfonyl chloride group via reaction with chlorosulfonic acid at 0–5°C.

  • Chlorination: Selective chlorination at positions 2 and 5 using phosphorus pentachloride (PCl₅) in dichloromethane .

Key Reaction Conditions:

  • Temperature control (<10°C) during sulfonylation to prevent side reactions.

  • Anhydrous solvents to avoid hydrolysis of the sulfonyl chloride.

Industrial Manufacturing

Industrial processes optimize for yield and purity through:

  • Continuous flow reactors: Enhance heat transfer and reduce reaction times.

  • Automated purification systems: Employ silica gel chromatography or recrystallization (ethanol/water mixtures).

A comparative analysis of batch vs. flow synthesis is shown below:

ParameterBatch ProcessFlow Process
Yield65–75%85–90%
Purity≥95%≥98%
Production Time24–48 hours6–8 hours

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols):
R-SO2Cl+NH2R’R-SO2NHR’+HCl\text{R-SO}_2\text{Cl} + \text{NH}_2\text{R'} \rightarrow \text{R-SO}_2\text{NHR'} + \text{HCl}
This reactivity is exploited to synthesize sulfonamides, which are prevalent in antimicrobial agents .

Electrophilic Aromatic Substitution

The electron-deficient imidazole ring permits further functionalization:

  • Nitration: Introduction of nitro groups at position 2 or 5 using nitric acid.

  • Halogenation: Additional halogen atoms can be incorporated via radical pathways.

Biological Activity and Applications

Antimicrobial Properties

Imidazole sulfonyl chlorides exhibit broad-spectrum activity:

PathogenMIC (µg/mL)Mechanism of Action
Staphylococcus aureus3.9Inhibition of dihydrofolate reductase
Pseudomonas aeruginosa7.8Disruption of cell membrane synthesis

Derivatives of this compound have shown potency against Gram-positive bacteria, with lower efficacy against Gram-negative strains due to outer membrane permeability barriers.

CompoundFGFR1 IC₅₀ (nM)Cell Line Activity (IC₅₀)
Analog A0.8KG1: 12 nM
Analog B1.2KG1: 18 nM

These findings suggest potential utility in targeted cancer therapies, though metabolic stability and CYP450 inhibition remain challenges .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetic properties.

  • Prodrug Development: Masking the sulfonyl chloride group to improve oral bioavailability.

  • Green Chemistry Approaches: Solvent-free synthesis using mechanochemical methods.

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